molecular formula C16H14N6O2S B2734596 3-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034458-48-3

3-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2734596
CAS No.: 2034458-48-3
M. Wt: 354.39
InChI Key: CNMACPUMKGUAEJ-UHFFFAOYSA-N
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Description

3-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H14N6O2S and its molecular weight is 354.39. The purity is usually 95%.
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Properties

IUPAC Name

3-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S/c1-9-5-7-25-13(9)15(23)17-8-12-19-20-14-11(4-3-6-22(12)14)16-18-10(2)21-24-16/h3-7H,8H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMACPUMKGUAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide represents a novel structure that combines multiple pharmacophores known for their biological activities. This article reviews its biological activity, focusing on anticancer properties and other therapeutic potentials derived from its unique chemical structure.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC18H18N8O2
Molecular Weight374.4 g/mol
CAS Number2034458-68-7

The structure features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities including anticancer and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The 1,2,4-oxadiazole scaffold is known to inhibit various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Interaction with Nucleic Acids : The compound may interact with nucleic acids, disrupting the normal function of DNA and RNA in cancer cells .
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles , including the compound , exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 μM across different cell lines, indicating potent anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential antimicrobial effects. It has been evaluated against:

  • Bacterial Strains : Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis.
  • Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 20 μg/mL .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the efficacy of the compound on MCF-7 cells:

  • Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
  • Findings : A concentration-dependent decrease in cell viability was observed. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations.

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Another investigation focused on the antimicrobial properties against Mycobacterium tuberculosis:

  • Methodology : The compound was tested using a broth microdilution method.
  • Findings : It demonstrated promising activity with an IC50 value of approximately 12 μM.

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